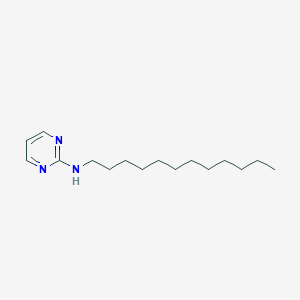![molecular formula C25H17ClN4O4S B303550 N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B303550.png)
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and works by inhibiting the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
作用機序
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the growth and survival of cancer cells. By inhibiting BTK, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide disrupts the BCR signaling pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity or adverse effects observed. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have good penetration into the central nervous system, which is important for the treatment of certain types of brain tumors.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide also has good oral bioavailability and a long half-life, which makes it a convenient drug for use in preclinical studies. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide. One area of interest is the use of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide in combination with other anti-cancer drugs to enhance its efficacy. Another area of interest is the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a treatment for autoimmune diseases, as BTK is also involved in the pathogenesis of autoimmune disorders. Finally, there is potential for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a targeted therapy for specific types of cancer, based on the expression of BTK in different tumor types.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a promising small molecule inhibitor with potential in the treatment of various types of cancers. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive drug for use in preclinical studies. Further research is needed to fully explore its potential in the treatment of cancer and other diseases.
合成法
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide involves several steps, including the preparation of the starting materials, the coupling of the two key intermediates, and the final purification of the product. The synthesis process has been optimized to yield high-quality N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide with a high purity level and good reproducibility.
科学的研究の応用
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been extensively studied in preclinical models of cancer, and the results have been promising. It has shown efficacy in various types of cancers, including lymphoma, leukemia, and solid tumors. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
特性
製品名 |
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C25H17ClN4O4S |
分子量 |
504.9 g/mol |
IUPAC名 |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H17ClN4O4S/c26-16-5-9-18(10-6-16)34-19-11-7-17(8-12-19)27-22(31)15-35-25-28-23(20-3-1-13-32-20)24(29-30-25)21-4-2-14-33-21/h1-14H,15H2,(H,27,31) |
InChIキー |
CXSIIGSSEFWULK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
正規SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)